molecular formula C11H9NO3S B1332984 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 57677-80-2

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No. B1332984
CAS RN: 57677-80-2
M. Wt: 235.26 g/mol
InChI Key: OIBLFOXWCGIRIQ-UHFFFAOYSA-N
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Patent
US09206142B2

Procedure details

A mixture of 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester and lithium hydroxide monohydrate (2.0 mmol, 84 mg) was diluted with a 2:1 mixture of THF:H2O (6 mL), and the resulting reaction was allowed to stir at room temperature for about 15 hours. The reaction mixture was then acidified using aqueous HCl (1 M, 10 mL), then dried via lyophilization to provide 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid as an ammonium chloride salt. HPLC-MS RT. 1.37 minutes; mass calculated for formula C11H9NO3S 235.03, observed LCMS m/z 236.10 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[S:9][CH:10]=1)=[O:5])C.O.[OH-].[Li+].O.[ClH:23]>C1COCC1>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=2)=[CH:16][CH:15]=1.[Cl-:23].[NH4+:7] |f:1.2.3,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C1=CC=C(C=C1)OC
Name
Quantity
84 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for about 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried via lyophilization

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1SC=C(N1)C(=O)O
Name
Type
product
Smiles
[Cl-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09206142B2

Procedure details

A mixture of 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester and lithium hydroxide monohydrate (2.0 mmol, 84 mg) was diluted with a 2:1 mixture of THF:H2O (6 mL), and the resulting reaction was allowed to stir at room temperature for about 15 hours. The reaction mixture was then acidified using aqueous HCl (1 M, 10 mL), then dried via lyophilization to provide 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid as an ammonium chloride salt. HPLC-MS RT. 1.37 minutes; mass calculated for formula C11H9NO3S 235.03, observed LCMS m/z 236.10 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[S:9][CH:10]=1)=[O:5])C.O.[OH-].[Li+].O.[ClH:23]>C1COCC1>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=2)=[CH:16][CH:15]=1.[Cl-:23].[NH4+:7] |f:1.2.3,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C1=CC=C(C=C1)OC
Name
Quantity
84 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for about 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried via lyophilization

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1SC=C(N1)C(=O)O
Name
Type
product
Smiles
[Cl-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09206142B2

Procedure details

A mixture of 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester and lithium hydroxide monohydrate (2.0 mmol, 84 mg) was diluted with a 2:1 mixture of THF:H2O (6 mL), and the resulting reaction was allowed to stir at room temperature for about 15 hours. The reaction mixture was then acidified using aqueous HCl (1 M, 10 mL), then dried via lyophilization to provide 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid as an ammonium chloride salt. HPLC-MS RT. 1.37 minutes; mass calculated for formula C11H9NO3S 235.03, observed LCMS m/z 236.10 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[S:9][CH:10]=1)=[O:5])C.O.[OH-].[Li+].O.[ClH:23]>C1COCC1>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=2)=[CH:16][CH:15]=1.[Cl-:23].[NH4+:7] |f:1.2.3,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C1=CC=C(C=C1)OC
Name
Quantity
84 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for about 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried via lyophilization

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1SC=C(N1)C(=O)O
Name
Type
product
Smiles
[Cl-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.